molecular formula C6H10FN B12824975 Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B12824975
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-QYRBDRAASA-N
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Description

Rel-(1R,4R)-5-fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action for Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and azabicyclo structure contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6?/m1/s1

InChI Key

OAJNJXJCKQKODM-QYRBDRAASA-N

Isomeric SMILES

C1[C@@H]2CC([C@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

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